Product packaging for 7-nitro-1(2H)-phthalazinethione(Cat. No.:)

7-nitro-1(2H)-phthalazinethione

Cat. No.: B8516109
M. Wt: 207.21 g/mol
InChI Key: XHWWBHDIWZNRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-1(2H)-phthalazinethione is a nitro-substituted derivative of the phthalazinone core, a privileged structure in medicinal chemistry and chemical synthesis. This compound is offered as a high-purity, research-grade chemical for use in laboratory settings only. As a versatile chemical building block, its primary research value lies in its functionalized heterocyclic ring system. The electron-withdrawing nitro group and the thione moiety make it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this scaffold in the development of potential therapeutic agents, given that phthalazinone derivatives are known to exhibit a range of biological activities. Furthermore, this compound serves as a key intermediate in materials science, particularly in the synthesis of dyes and functional organic materials. The molecular structure incorporates multiple sites for chemical modification, allowing for the creation of diverse compound libraries for drug discovery and screening programs. Its physicochemical properties, typical of nitro-aromatic heterocycles, suggest applications in the development of high-energy materials and advanced polymers. Handling and Safety: This chemical is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O2S B8516109 7-nitro-1(2H)-phthalazinethione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21 g/mol

IUPAC Name

7-nitro-2H-phthalazine-1-thione

InChI

InChI=1S/C8H5N3O2S/c12-11(13)6-2-1-5-4-9-10-8(14)7(5)3-6/h1-4H,(H,10,14)

InChI Key

XHWWBHDIWZNRDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=S)NN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Nitro 1 2h Phthalazinethione

Established Synthetic Routes to 7-nitro-1(2H)-phthalazinethione

The established synthesis of this compound is a two-step process that begins with the formation of a phthalazinone intermediate, followed by a thionation reaction.

Multi-Step Synthesis from Precursor Molecules

The synthesis commences with the reaction of 3-nitrophthalic acid with hydrazine (B178648). This reaction is typically carried out in a high-boiling solvent such as triethylene glycol. The water is removed by distillation, and the reaction mixture is heated to a high temperature to ensure the completion of the dehydration and cyclization, yielding 5-nitro-2,3-dihydro-1,4-phthalazinedione, which exists in tautomeric equilibrium with 7-nitro-1(2H)-phthalazinone.

The subsequent and final step is the thionation of the 7-nitro-1(2H)-phthalazinone intermediate. This transformation is commonly achieved using thionating agents such as Lawesson's reagent or a combination of phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (B120664) (HMDO). These reagents facilitate the replacement of the carbonyl oxygen atom with a sulfur atom to form the desired this compound. The reaction is typically performed in an anhydrous solvent like toluene (B28343) or dichloromethane (B109758).

Table 1: Established Synthesis of this compound

Step Reactants Reagents/Solvents Product
1. Cyclization 3-Nitrophthalic acid, Hydrazine Triethylene glycol, Heat 7-Nitro-1(2H)-phthalazinone
2. Thionation 7-Nitro-1(2H)-phthalazinone Lawesson's reagent or P4S10/HMDO, Toluene or Dichloromethane This compound

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of thionating agent, solvent, reaction temperature, and reaction time.

For the thionation step, the reactivity of Lawesson's reagent can be influenced by the solvent and temperature. While the reaction can proceed at room temperature, elevated temperatures often lead to faster conversions. However, excessively high temperatures may lead to the formation of undesired byproducts. The combination of P4S10 and HMDO has been reported as an efficient alternative to Lawesson's reagent, sometimes offering cleaner reactions and simpler work-up procedures. nih.gov The stoichiometry of the thionating agent is another critical factor; an excess is often used to drive the reaction to completion, but this can complicate purification.

The choice of solvent is also important. Aprotic solvents such as toluene, xylene, or dichloromethane are commonly used. The solubility of the starting material and the intermediate can influence the reaction rate and yield. Post-reaction work-up, including quenching of the excess thionating agent and purification by chromatography or recrystallization, is essential for obtaining a pure product.

Novel and Sustainable Approaches for this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in organic chemistry. These principles have been applied to the synthesis of heterocyclic compounds, including thiones.

Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-Free, Catalysis)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this could involve exploring solvent-free reaction conditions or the use of more environmentally benign solvents. For instance, the thionation of amides and lactams has been achieved using Lawesson's reagent under solvent-free conditions, often with microwave irradiation to accelerate the reaction. mdpi.com The use of deep eutectic solvents (DES) has also been reported as a green alternative for the synthesis of thioamides, offering advantages such as biodegradability and potential for recycling. rsc.org

Catalytic approaches to thionation are also an area of interest. While stoichiometric amounts of phosphorus-based reagents are common, the development of catalytic methods would significantly improve the atom economy and reduce waste.

Microwave-Assisted and Sonochemical Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govclockss.org The thionation of carbonyl compounds, including ketones and amides, has been successfully performed using microwave heating with reagents like Lawesson's reagent or P4S10/HMDO. nih.govresearchgate.net This technique could be applied to the synthesis of this compound to improve efficiency.

Table 2: Comparison of Conventional and Microwave-Assisted Thionation (General)

Method Typical Reaction Time Typical Yield Reference
Conventional Heating Hours to Days Moderate to Good mdpi.com
Microwave Irradiation Minutes Good to Excellent nih.govclockss.org

Sonochemistry, the application of ultrasound to chemical reactions, is another non-conventional energy source that can enhance reaction rates and yields. Ultrasound-assisted synthesis has been used for the preparation of various heterocyclic compounds. dntb.gov.uanih.gov The formation of reactive intermediates and the enhanced mass transport caused by acoustic cavitation can lead to improved reaction outcomes. The application of sonochemistry to the thionation of 7-nitro-1(2H)-phthalazinone could potentially offer a milder and more efficient synthetic route.

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and process control. jst.org.in In a flow system, reagents are continuously pumped through a reactor, allowing for precise control of reaction parameters such as temperature, pressure, and residence time. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of heterocyclic compounds, including those with pharmaceutical relevance, has been increasingly explored using flow chemistry. nih.govsemanticscholar.org A continuous flow process for the synthesis of this compound could involve the sequential pumping of the 7-nitro-1(2H)-phthalazinone solution and the thionating agent through a heated reactor coil. This would allow for rapid optimization of reaction conditions and could be scaled up for larger-scale production. While specific examples for this compound are not yet prevalent in the literature, the principles of flow chemistry are broadly applicable to this type of transformation. rsc.org

Derivatization Strategies and Chemical Reactivity of this compound

The presence of multiple reactive sites—the nitro group, the thione functionality, and the heterocyclic ring system—makes this compound a versatile building block in organic synthesis. Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attacks, as well as the ability to undergo various functional group transformations.

Electrophilic and Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, the phthalazine (B143731) ring itself can undergo substitution reactions. Conversely, the electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution, a key reaction pathway for this class of compounds.

Nucleophilic aromatic substitution (SNA_r) reactions on nitro-substituted phthalazine derivatives have been reported. For instance, in a related system, 5,7-dinitroquinazoline-4-thione, mechanistic studies have investigated the regioselective nucleophilic aromatic substitution of the nitro groups with amines, such as methylamine. rsc.org These studies, conducted using density functional theory, provide insights into the free energy profiles and structural aspects of the reaction pathway in both gas and solvent phases. rsc.org Such findings suggest that the nitro group at the 7-position of this compound would be susceptible to displacement by various nucleophiles.

Furthermore, the reactivity of related 4-nitro-N-alkyl-1,8-naphthalimides with thiolate anions to yield fluorescent derivatives through nucleophilic substitution of the nitro group has been demonstrated. nih.gov The rates of these reactions are significantly enhanced in the presence of micelles. nih.gov This suggests that similar substitutions on this compound could be facilitated under micellar conditions.

Reduction of the Nitro Group and Subsequent Functionalization (e.g., Amidation, Diazotization)

The reduction of the nitro group to an amino group is a pivotal transformation, opening up a plethora of possibilities for further functionalization. This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the molecule.

A variety of reagents are available for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.org Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com For substrates sensitive to certain conditions, other reagents such as iron or zinc in acidic media (e.g., acetic acid) provide milder alternatives. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another effective reagent for this transformation. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can be employed, sometimes offering selectivity in the presence of multiple nitro groups. commonorganicchemistry.com

Once the amino group is installed, it can be readily derivatized. Amidation, through reaction with acyl chlorides or anhydrides, can be performed to introduce a wide range of substituents. Furthermore, the resulting primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of functional groups, including halides, hydroxyls, and cyano groups, through Sandmeyer and related reactions.

Alkylation and Acylation Reactions at Nitrogen and Sulfur Centers (N- and S-Derivatives)

The 1(2H)-phthalazinethione core of the molecule possesses two key nucleophilic centers: the nitrogen atom at the 2-position and the sulfur atom of the thione group. This allows for regioselective alkylation and acylation reactions, leading to the formation of N- and S-derivatives, respectively.

Studies on related 1,3-diazaoxindoles have shown that alkylation can be directed to specific sites based on the reaction conditions. For example, the use of a strong base like butyllithium (B86547) can facilitate C-alkylation, while other conditions might favor N-alkylation. nih.gov In the context of this compound, the thione group exists in tautomeric equilibrium with the thiol form (7-nitro-1-mercaptophthalazine). This allows for S-alkylation under appropriate basic conditions to yield 1-(alkylthio)-7-nitrophthalazines. Similarly, N-alkylation at the N-2 position can be achieved by reacting the molecule with alkyl halides in the presence of a base.

Acylation reactions with acylating agents such as acetyl chloride or acetic anhydride (B1165640) would be expected to occur at the more nucleophilic nitrogen atom, leading to the corresponding N-acyl derivative.

Cycloaddition Reactions and Heterocycle Annulation involving the Thione Moiety

For instance, the thione moiety can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. The generation of nitrile oxides from hydroximidoyl chlorides, which then undergo [3+2] cycloaddition with various dipolarophiles, is a known method for constructing five-membered heterocyclic rings. arkat-usa.org It is conceivable that the C=S bond of this compound could react with nitrile oxides to form a fused thiazoline (B8809763) ring.

Furthermore, cycloaddition reactions of related heterocyclic systems, such as those involving nitrosoalkenes and azoalkenes, have been mediated by hydrotalcite, highlighting the potential for catalytic approaches in these transformations. arkat-usa.org

Mechanistic Investigations of Key Synthetic and Transformation Pathways

Detailed mechanistic studies specifically on the reactions of this compound are scarce in the published literature. However, the mechanisms of the fundamental transformations it undergoes can be inferred from studies on analogous systems.

The thionation of the corresponding 7-nitro-1(2H)-phthalazinone precursor, likely using Lawesson's reagent or a mixture of phosphorus pentasulfide and hexamethyldisiloxane, is a critical step in its synthesis. The mechanism of thionation with Lawesson's reagent is believed to involve the formation of a reactive dithiophosphine ylide intermediate. nih.gov This species then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate, which subsequently collapses to yield the thione and a stable phosphorus-oxygen double bond. nih.gov The combination of P₄S₁₀ and hexamethyldisiloxane offers an alternative thionation method with the advantage of easier byproduct removal. audreyli.comnih.govresearchgate.net

The mechanism of nucleophilic aromatic substitution on the nitro-activated ring would proceed via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex is enhanced by the electron-withdrawing nitro group. Subsequent departure of the leaving group (the nitro group in this case) restores the aromaticity of the ring.

The reduction of the nitro group by catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamino intermediates before yielding the final amine.

Molecular Design, Structure Activity Relationship Sar , and Analogous Compound Synthesis

Rational Design Principles for 7-nitro-1(2H)-phthalazinethione Analogues

The design of new molecules based on the this compound scaffold is a methodical process that leverages fundamental principles of medicinal chemistry to enhance desired characteristics while minimizing potential liabilities.

Isosteric and bioisosteric replacements are cornerstone strategies in medicinal chemistry aimed at modifying a lead compound to improve its physicochemical and pharmacological profile. In the context of this compound, the nitro group is a prime candidate for such modifications. While the nitro group is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties, it is sometimes associated with toxicity. youtube.comacs.org

Original Group Potential Bioisosteric Replacement Rationale for Replacement
Nitro (-NO2)Trifluoromethyl (-CF3)Mimics electron-withdrawing nature, enhances metabolic stability. nih.govacs.orgresearchgate.net
Nitro (-NO2)Cyano (-CN)Similar size and electronics, can act as a hydrogen bond acceptor.
Nitro (-NO2)Sulfonamide (-SO2NHR)Introduces hydrogen bonding capabilities and can modulate solubility.

This table provides examples of potential bioisosteric replacements for the nitro group in this compound and the scientific rationale behind these substitutions.

The three-dimensional conformation of this compound and its analogues is critical for their interaction with biological targets. Conformational analysis helps in understanding the spatial arrangement of the molecule and the energetic barriers between different conformations. The phthalazine (B143731) ring system itself is largely planar, but the substituents can adopt various orientations. ias.ac.in

The electronic and steric properties of the this compound scaffold can be fine-tuned by introducing various substituents at different positions on the phthalazine ring. The nitro group at the 7-position already imparts a strong electron-withdrawing character to the benzene (B151609) ring portion of the molecule. nih.govresearchgate.net

Further modifications can be made to modulate these properties. For instance, adding electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -Cl, -F) at other positions on the ring can systematically alter the electron density distribution across the molecule. nih.gov This, in turn, can influence the molecule's reactivity, pKa, and ability to participate in key interactions like hydrogen bonding and pi-stacking. Steric hindrance can be introduced by incorporating bulky groups, which can be crucial for achieving selectivity for a particular biological target. nih.gov

Position of Substitution Substituent Type Predicted Effect on Electronic Properties Predicted Effect on Steric Properties
C5, C6, C8Electron-donating (e.g., -CH3, -OCH3)Increases electron density on the ring system.Minor to moderate increase in bulk.
C5, C6, C8Electron-withdrawing (e.g., -Cl, -Br)Decreases electron density on the ring system.Moderate increase in bulk.
N2Alkyl or Aryl groupsCan influence the tautomeric equilibrium and solubility.Can significantly increase steric bulk around the thione group.

This interactive table illustrates how different substituents at various positions on the phthalazine ring of this compound are predicted to modulate the molecule's electronic and steric characteristics.

Systematic Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues of this compound involves multi-step chemical reactions that allow for precise modifications at specific positions of the molecule.

The synthesis of analogues with modifications at the nitro position would typically start with a precursor molecule that can be chemically altered. For example, an amino-substituted phthalazinone could be a versatile intermediate. The amino group could be diazotized and then substituted with various other functional groups.

The synthesis of substituted phthalazinones often begins with appropriately substituted phthalic anhydrides or 2-acylbenzoic acids. sdiarticle3.comlongdom.org For instance, to synthesize a 7-substituted-1(2H)-phthalazinone, one would start with a 4-substituted phthalic anhydride (B1165640). Reaction with hydrazine (B178648) hydrate (B1144303) would then lead to the formation of the corresponding phthalazinone. sdiarticle3.comlongdom.orgresearchgate.net Nitration of the phthalazinone ring can then be carried out, although controlling the position of nitration can be challenging and may lead to a mixture of isomers. nih.gov

The thione functional group in this compound exists in tautomeric equilibrium with its thiol form. This allows for a range of chemical modifications. The conversion of the corresponding phthalazinone to the phthalazinethione is a key step. This can be achieved by treating the phthalazinone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. osf.io

Development of Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify potential drug candidates. nih.gov The development of diverse and focused compound libraries is critical for the success of HTS campaigns. For a target class like phthalazinones, libraries can be constructed through various synthetic strategies to explore the chemical space around the core scaffold.

One common approach involves the parallel synthesis of a series of analogs with diverse substituents. researchgate.net For instance, a library of phthalazinone derivatives could be generated by reacting different substituted 2-carboxybenzaldehydes with a variety of hydrazine derivatives. This strategy allows for the systematic modification of different positions on the phthalazinone ring system.

In the context of this compound, a hypothetical library for HTS could be designed to explore the impact of modifications at several key positions. For example, the nitro group at the 7-position could be varied with other electron-withdrawing or electron-donating groups to probe its influence on activity. Similarly, the thione moiety could be replaced with an oxo group or other bioisosteres. The nitrogen at position 2 could also be substituted with a range of alkyl or aryl groups.

Table 1: Illustrative Library Design for Phthalazinone Analogs

Scaffold PositionR1 (Position 2)R2 (Position 7)X (Position 1)
Variation 1 -H-NO₂=S
Variation 2 -CH₃-NO₂=S
Variation 3 -Phenyl-NO₂=S
Variation 4 -H-Cl=S
Variation 5 -H-OCH₃=S
Variation 6 -H-NO₂=O

Such libraries, once synthesized, can be screened against a variety of biological targets to identify "hit" compounds with desired activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These studies are invaluable for understanding the structural requirements for activity and for designing more potent analogs.

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. For the this compound series, this would involve synthesizing a library of analogs and testing their activity in a relevant biological assay.

Once the data is collected, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity.

The predictive power of the QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in model development. nih.gov Key statistical parameters used for validation include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). A robust and predictive QSAR model will have high values for these parameters, indicating a strong correlation between the predicted and experimental activities. acs.org

A well-validated QSAR model can provide valuable insights into the physicochemical properties that are important for the biological activity of the compound series. By analyzing the descriptors that are included in the QSAR equation, researchers can identify the key structural features that either enhance or diminish activity.

For instance, a QSAR study on a series of nitroaromatic compounds might reveal that descriptors related to electronic properties, such as the energy of the lowest unoccupied molecular orbital (E-LUMO) or the partial charge on the nitro group, are critical for activity. nih.gov This would suggest that the electronic nature of the nitro group plays a crucial role in the compound's mechanism of action. Similarly, descriptors related to hydrophobicity (e.g., logP) or steric bulk could also be identified as important, guiding the design of new analogs with optimized properties.

Table 2: Hypothetical Key Physicochemical Descriptors from a QSAR Study of Phthalazinone Analogs

DescriptorTypeCorrelation with ActivityImplication for Design
LogP HydrophobicityPositiveIncreased lipophilicity may enhance activity.
E-LUMO ElectronicNegativeA lower energy LUMO may be favorable.
Molecular Weight StericNegativeSmaller molecules may be more active.
Dipole Moment ElectronicPositiveIncreased polarity may improve activity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is another powerful ligand-based drug design technique used when the 3D structure of the biological target is unknown. nih.govmdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov

For the this compound series, a pharmacophore model could be developed based on a set of active analogs. The model would highlight the key interaction points required for binding to the target. For example, the model might indicate the importance of a hydrogen bond acceptor feature associated with the nitro group and a hydrophobic feature corresponding to the phthalazine ring system.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound databases for novel molecules that match the pharmacophoric features. mdpi.com This virtual screening approach can rapidly identify diverse chemical scaffolds that are likely to be active, providing new starting points for drug discovery programs. This approach complements HTS by providing a more focused and computationally driven method for hit identification.

Computational Chemistry and Theoretical Investigations of 7 Nitro 1 2h Phthalazinethione

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. A DFT-based investigation of 7-nitro-1(2H)-phthalazinethione would provide fundamental insights into its chemical nature.

A thorough DFT analysis would elucidate the electronic landscape of this compound. Key parameters that would be calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the nitro group (-NO2) is strongly electron-withdrawing, which would significantly influence the charge distribution across the phthalazine (B143731) ring system. The thione group (C=S) would also contribute to the electronic makeup, with the sulfur atom typically being a region of negative potential.

A hypothetical table of calculated electronic properties might look as follows:

ParameterPredicted ValueSignificance
HOMO Energy(e.g., -6.5 eV)Relates to the ability to donate electrons.
LUMO Energy(e.g., -2.8 eV)Relates to the ability to accept electrons.
HOMO-LUMO Gap(e.g., 3.7 eV)Indicates chemical reactivity and stability.
Dipole Moment(e.g., 4.2 D)Measures the overall polarity of the molecule.

Phthalazinethiones are known to exist in a tautomeric equilibrium between the thione and thiol forms. In the case of this compound, this equilibrium would be between the this compound (thione form) and 7-nitro-1-mercaptophthalazine (thiol form).

Computational calculations would be essential to determine the relative energies of these two tautomers in the gas phase and in different solvents. The presence of the nitro group could influence the position of this equilibrium. By calculating the Gibbs free energy of each tautomer, one could predict which form is more stable under various conditions.

Tautomeric FormRelative Energy (Gas Phase)Relative Energy (in Water)
Thione0 kcal/mol (Reference)0 kcal/mol (Reference)
Thiol(e.g., +2.5 kcal/mol)(e.g., +1.8 kcal/mol)

These values would indicate the thione form is likely more stable, but the thiol form may be present in a detectable amount, particularly in polar solvents.

The flexibility of the phthalazine ring is limited, but the orientation of the nitro group relative to the ring can be a subject of conformational analysis. By rotating the C-N bond connecting the nitro group to the phthalazine ring, a potential energy surface can be mapped. This would reveal the most stable conformation (the global minimum) and any rotational barriers. The planarity of the molecule is a key factor influencing its packing in a crystal lattice and its interaction with planar biological receptors.

DFT calculations are instrumental in predicting various spectroscopic properties. Theoretical Infrared (IR) and Raman spectra can be calculated, and the vibrational frequencies can be assigned to specific molecular motions. This is invaluable for interpreting experimental spectra and confirming the synthesis of the compound and its derivatives.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculated λmax values can be compared with experimental data to validate the computational model.

Spectroscopic DataPredicted Wavenumber/WavelengthVibrational/Electronic Assignment
IR (Strongest Band)(e.g., ~1520 cm⁻¹)Asymmetric NO₂ stretch
Raman (Prominent Peak)(e.g., ~1340 cm⁻¹)Symmetric NO₂ stretch
UV-Vis (λmax)(e.g., ~380 nm)π → π* transition

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This is a crucial first step in drug discovery and for understanding the potential biological activity of a compound.

Given the presence of the nitro group and the heterocyclic phthalazinone core, which are found in various biologically active molecules, this compound could be screened in silico against a library of known protein targets. This process involves docking the molecule into the binding sites of numerous proteins to identify potential biological targets.

For instance, based on the structural features, potential targets could include kinases, proteases, or enzymes involved in inflammatory pathways. The results of such a screening would be a list of proteins with the highest predicted binding affinities.

Potential Protein TargetDocking Score (kcal/mol)Key Interacting Residues (Predicted)
Cyclooxygenase-2 (COX-2)(e.g., -8.5)Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)(e.g., -7.9)Tyr59, Tyr119, Gly121
p38 MAP Kinase(e.g., -9.1)Lys53, Met109, Gly110

These docking scores provide a preliminary assessment of the binding strength, and the identified interacting residues can guide the design of more potent and selective derivatives. Further experimental validation would be necessary to confirm these in silico predictions.

Elucidation of Binding Modes, Key Interactions (e.g., H-bonding, π-stacking), and Active Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

For the phthalazinone scaffold, the parent structure of the target compound, docking studies have been employed to elucidate binding modes within various enzyme active sites. These studies reveal that the phthalazinone core can form key interactions that are critical for biological activity. For instance, in studies of phthalazinone derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, the phthalazine ring is often involved in crucial binding interactions.

Key interactions for phthalazinone analogs typically include:

Hydrogen Bonding: The lactam moiety within the phthalazinone ring system contains both hydrogen bond donors (N-H) and acceptors (C=O), which can form hydrogen bonds with amino acid residues in the active site of a protein. The introduction of a nitro group, as in this compound, is expected to enhance the potential for hydrogen bonding interactions. The oxygen atoms of the nitro group are strong hydrogen bond acceptors.

π-π Stacking and Hydrophobic Interactions: The aromatic rings of the phthalazinone core are capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the protein's binding pocket. These interactions are fundamental for the stable anchoring of the ligand.

Active Site Analysis: In the context of VEGFR-2 inhibitors, docking studies have shown that phthalazinone derivatives can occupy the ATP-binding site. The interactions often involve forming hydrogen bonds with key residues like Cys919 and Asp1046, while the rest of the molecule settles into a hydrophobic pocket. The specific substitution pattern on the phthalazinone ring system significantly influences the binding orientation and affinity.

While the thione group (C=S) in this compound is less common than the ketone group (C=O) in phthalazinones, it is also capable of acting as a hydrogen bond acceptor. Its larger size and different electronic properties compared to oxygen would likely modulate the binding geometry and affinity.

Prediction of Binding Affinities and Virtual Screening

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is the most common method used for virtual screening. The prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of these studies. A more negative binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein.

In studies on various phthalazinone derivatives, predicted binding affinities have been used to rank compounds and prioritize them for synthesis and biological testing. For example, in the search for novel α-adrenoceptor antagonists, molecular modeling was used to rationalize the biological results of newly synthesized phthalazine derivatives. Similarly, phthalazinone derivatives have been screened for their potential as anticancer agents by docking them into the active sites of targets like VEGFR-2.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Prediction of Absorption and Distribution Parameters (e.g., Blood-Brain Barrier Penetration)

The absorption and distribution of a drug are fundamental to its efficacy. Computational models predict these parameters based on the physicochemical properties of the molecule, such as its lipophilicity, size, and polarity. For this compound, these predictive models can estimate its ability to cross biological membranes, including the critical blood-brain barrier (BBB).

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov The ability of a compound to penetrate the BBB is a crucial factor for drugs targeting the central nervous system and a potential liability for those intended for peripheral action. Computational predictions for this compound's BBB penetration would be based on models that incorporate parameters like molecular weight, polar surface area (PSA), and octanol-water partition coefficient (logP). Generally, compounds with lower molecular weight, controlled lipophilicity, and a limited number of hydrogen bond donors and acceptors are more likely to cross the BBB.

Interactive Table: Predicted Physicochemical Properties and Absorption/Distribution Parameters of this compound

ParameterPredicted ValueImplication for Absorption & Distribution
Molecular Weight207.21 g/mol guidechem.comFavorable for oral absorption and membrane permeation.
XLogP3-AA1.1 guidechem.comModerate lipophilicity suggests reasonable absorption and distribution.
Polar Surface Area (PSA)78.9 ŲMay limit passive diffusion across the blood-brain barrier.
Blood-Brain Barrier PenetrationPrediction: Low to ModerateThe nitro group and thione functionality increase polarity, likely hindering extensive CNS penetration.
Human Intestinal AbsorptionPrediction: HighBased on its molecular size and moderate lipophilicity, good absorption from the gastrointestinal tract is anticipated.

Note: The values in this table are computationally predicted and have not been experimentally verified for this compound.

Identification of Potential Metabolic Pathways and Sites (e.g., Cytochrome P450 interactions)

The metabolism of xenobiotics, including drugs, is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov These enzymes play a crucial role in the detoxification of foreign compounds, but can also be involved in their activation to toxic metabolites. For a nitroaromatic compound like this compound, several metabolic pathways are plausible.

Computational models can predict the susceptibility of different sites on the molecule to metabolic transformation. The primary metabolic pathways for nitroaromatic compounds often involve nitroreduction, a process catalyzed by nitroreductases, which can include certain CYP enzymes. nih.gov This process involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. nih.gov The hydroxylamino intermediate is often implicated in the toxic effects of nitroaromatics.

Another potential metabolic route is aromatic hydroxylation, mediated by CYP enzymes, where a hydroxyl group is added to the aromatic ring. nih.gov The specific CYP isoforms involved (e.g., CYP1A2, CYP2D6, CYP3A4) can be predicted based on docking simulations that model the binding affinity of the compound to the active site of these enzymes.

Interactive Table: Predicted Metabolic Pathways for this compound

Metabolic PathwayKey EnzymesPredicted MetabolitesPotential Consequences
Nitroreduction Nitroreductases, Cytochrome P450 Reductase, certain CYP isoforms nih.gov7-amino-1(2H)-phthalazinethioneAltered biological activity and potential for toxicity via the hydroxylamine (B1172632) intermediate.
Aromatic Hydroxylation Cytochrome P450 enzymes (e.g., CYP1A2, CYP2E1) nih.govHydroxylated derivatives at various positions on the benzene (B151609) ringIncreased polarity, facilitating excretion.
S-oxidation Flavin-containing monooxygenases (FMOs), CYPs7-nitro-1(2H)-phthalazinoneConversion of the thione to the corresponding oxo-derivative, potentially altering activity and clearance.

Note: These pathways are predicted based on the known metabolism of similar chemical structures and require experimental validation.

Excretion Pathway Predictions and Clearance Mechanisms

The final stage of a drug's journey through the body is its excretion. Computational models can provide insights into the likely routes and rates of clearance. The clearance of a compound is influenced by its metabolism and its physicochemical properties.

Metabolites of this compound, particularly those that have undergone hydroxylation or conjugation (e.g., with glucuronic acid or sulfate), will be more water-soluble and thus more readily excreted by the kidneys in urine. The parent compound, if it has sufficient polarity, may also be excreted unchanged. Alternatively, less polar compounds and their metabolites can be excreted through the bile into the feces.

Predictive models for clearance often integrate parameters such as the rate of metabolism by key enzymes and the compound's potential for active transport by renal or hepatic transporters.

Interactive Table: Predicted Excretion and Clearance Parameters for this compound

ParameterPredictionRationale
Primary Route of Excretion RenalThe predicted metabolites are expected to be polar and water-soluble, favoring urinary excretion.
Hepatic Clearance ModerateDependent on the rate of metabolism by hepatic enzymes like CYPs.
Renal Clearance Moderate to HighPolar metabolites are likely to be efficiently cleared by the kidneys.
Predicted Half-life Short to ModerateEfficient metabolism and renal clearance would likely result in a relatively short half-life in the body.

Note: These predictions are theoretical and based on computational ADME models. Actual pharmacokinetic parameters can vary significantly and must be determined through experimental studies.

In Vitro Biological Activity Profiling and Mechanistic Studies

Antimicrobial Activity Investigations (In Vitro)

No data available.

No data available.

No data available.

No data available.

Anticancer Activity Studies (In Vitro Cellular Assays)

No data available.

Induction of Apoptosis Pathways in Phthalazine (B143731) Analogs

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on certain phthalazine derivatives has shown that they can trigger this process in cancer cells. For instance, some novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been shown to induce early apoptosis in cancer cell lines. nih.gov Similarly, other synthesized phthalazine derivatives have demonstrated the ability to induce apoptosis in human breast cancer cell lines. nih.gov It is important to note that these studies did not include 7-nitro-1(2H)-phthalazinethione, and the specific apoptosis-inducing activity and the pathways involved (such as caspase activation or changes in mitochondrial membrane potential) would be unique to each compound's structure.

Cell Cycle Arrest Mechanisms and Modulation of Cell Proliferation by Phthalazine Analogs

In addition to apoptosis, the arrest of the cell cycle is another important mechanism to inhibit tumor growth. Certain 1,2,4-triazolo[3,4-a]phthalazine derivatives have been found to cause cell cycle arrest at the G2/M phase in esophageal cancer cells. nih.gov This indicates that some compounds within the broader phthalazine class can interfere with the processes of cell division, thereby halting proliferation. However, without specific studies, it is impossible to know if this compound would have a similar effect or target a different phase of the cell cycle.

Inhibition of Specific Oncogenic Pathways or Protein Targets by Phthalazine Analogs

The anticancer effects of phthalazine derivatives are often linked to their ability to inhibit specific proteins involved in cancer development (oncogenic pathways). For example, certain phthalazinone derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key protein in angiogenesis. nih.govnih.gov Others have been designed as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. sci-hub.se The nitro group and the thione functionalization of this compound would significantly influence its potential targets, which remain uninvestigated.

Anti-Angiogenic Activity in In Vitro Models for Phthalazine-related Compounds

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. As mentioned, some phthalazinone derivatives have been developed as VEGFR2 inhibitors, suggesting potential anti-angiogenic properties. nih.govnih.gov However, no in vitro anti-angiogenic assays have been reported for this compound.

Enzyme Inhibition and Receptor Modulation Studies (In Vitro) of Related Phthalazine Derivatives

The biological activity of a compound is often determined by its ability to interact with and modulate the function of enzymes and receptors.

Enzyme Kinetics and Reversibility of Inhibition in Phthalazine Analogs

Studies on some phthalazine derivatives have explored their enzyme inhibitory potential. For example, certain novel phthalazinyl derivatives have been shown to inhibit Mycobacterium tuberculosis isocitrate lyase. sci-hub.se The kinetics and reversibility of such inhibition are critical parameters for understanding a compound's mechanism of action and its potential as a drug. For this compound, no such enzyme inhibition studies have been published.

Agonist, Antagonist, or Allosteric Modulator Activity at Specific Receptor Sites for Phthalazine Analogs

Phthalazine derivatives have also been explored for their ability to modulate various receptors. For instance, different series of phthalazine-1,4-dione derivatives have been designed and evaluated as non-competitive AMPA receptor antagonists with potential anticonvulsant activity. nanobioletters.com Other phthalazin-1(2H)-one derivatives have been synthesized and tested for their effects on alpha1-adrenoceptors. bohrium.com The specific receptor binding profile of this compound remains unknown.

Protein-Ligand Binding Assays

The interaction of a compound with specific proteins is fundamental to its biological function. The nitro group, with its distinct electronic properties, can influence how a molecule binds to protein targets. nih.gov Studies on other nitro aromatic compounds have demonstrated the potential for significant interactions within protein binding pockets, which can be crucial for their biological activity. nih.gov However, to date, specific protein-ligand binding assays for this compound have not been reported in the available scientific literature. Future research should aim to identify the protein targets of this compound to elucidate its mechanism of action.

Anti-inflammatory and Immunomodulatory Effects (In Vitro)

Inflammation is a complex biological response, and its modulation is a key strategy in treating numerous diseases. The potential anti-inflammatory effects of novel compounds are therefore a significant area of investigation.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. nih.gov The ability of a compound to modulate the production of these cytokines is a strong indicator of its anti-inflammatory potential. For instance, other nitro-containing compounds have been shown to oppose the production of TNF-α in in vitro models. nih.gov However, there is currently no published data from in vitro studies investigating the effect of this compound on the production of TNF-α, IL-6, or other pro-inflammatory cytokines.

Inhibition of Key Inflammatory Enzymes (e.g., COX-1, COX-2, LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov The inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. nih.govnih.gov While dual inhibitors of COX and LOX are of significant interest for their potential therapeutic benefits nih.govnih.gov, there are no available studies that have assessed the inhibitory activity of this compound against COX-1, COX-2, or LOX enzymes.

Antioxidant and Free Radical Scavenging Properties (In Vitro)

The ability of a compound to counteract oxidative stress by scavenging free radicals is an important aspect of its potential therapeutic value. Several standard in vitro assays are used to determine antioxidant capacity.

DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays are widely used methods to evaluate the antioxidant potential of chemical compounds. researchgate.netnih.gov These assays measure the ability of a substance to donate an electron or hydrogen atom to neutralize free radicals. researchgate.netnih.gov Despite the availability of these well-established methods, no studies have been published that report the results of DPPH, ABTS, or FRAP assays for this compound.

Metal Chelation Capacity

The ability of a compound to chelate metal ions, particularly transition metals like iron and copper, can contribute to its antioxidant effect by preventing these metals from participating in free radical-generating reactions. Currently, there is no data available on the metal chelation capacity of this compound.

Advanced Pre Clinical Pharmacokinetic and Pharmacodynamic Studies in Vitro & Computational

In Vitro ADME Studies of 7-nitro-1(2H)-phthalazinethione

In vitro ADME studies utilize cellular and subcellular systems to model key physiological processes that determine the pharmacokinetic profile of a drug candidate. These assays are typically high-throughput and provide essential data on permeability, plasma protein binding, metabolic stability, and interactions with drug transporters.

Permeability Assays (e.g., Caco-2 Cell Monolayers, PAMPA)

The assessment of a compound's ability to cross biological membranes is a critical early step in drug discovery, as it helps predict oral absorption. The Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are two of the most common methods used for this purpose. nih.govnih.gov

The Caco-2 assay employs a cell line derived from human colorectal adenocarcinoma that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. evotec.com This model allows for the evaluation of both passive and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp). nih.govevotec.com By measuring the rate of passage of a compound from the apical (lumenal) to the basolateral (blood) side and vice versa, an apparent permeability coefficient (Papp) is determined. An efflux ratio greater than 2 is often indicative of active efflux. evotec.com

PAMPA, on the other hand, is a non-cell-based assay that assesses passive diffusion exclusively. researchgate.netevotec.com A synthetic membrane, typically composed of a lipid-infused filter, separates a donor and an acceptor compartment. evotec.com This high-throughput screen is useful for predicting passive permeability and can be used in conjunction with the Caco-2 assay to distinguish between passive diffusion and active transport. researchgate.netevotec.com

As of the latest available scientific literature, specific experimental data from Caco-2 or PAMPA assays for this compound have not been published.

Table 1: In Vitro Permeability of this compound

Assay Parameter Result Classification
Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) No data available -
Papp (B-A) (x 10⁻⁶ cm/s) No data available -
Efflux Ratio No data available -

| PAMPA | Pe (x 10⁻⁶ cm/s) | No data available | - |

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. evotec.comnih.gov Only the unbound fraction of a drug is pharmacologically active and available to diffuse into tissues and interact with its target. nih.gov High plasma protein binding can limit drug efficacy and may be a source of drug-drug interactions. nih.gov

Standard methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the protein-bound drug from the unbound fraction, allowing for quantification of the percentage of bound drug.

Specific data on the plasma protein binding of this compound is not currently available in published literature.

Table 2: Plasma Protein Binding of this compound

Species Method Percent Bound (%) Major Binding Protein(s)
Human No data available No data available No data available
Rat No data available No data available No data available

Metabolic Stability in Hepatic Microsomes and Hepatocytes (In Vitro Systems)

The liver is the primary site of drug metabolism, and assessing a compound's stability in the presence of hepatic enzymes is crucial for predicting its in vivo half-life and clearance. researchgate.net In vitro metabolic stability assays are conducted using liver microsomes or hepatocytes. researchgate.net

Human liver microsomes (HLM) are subcellular fractions containing the majority of the cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. researchgate.net By incubating the compound with HLM and a necessary cofactor (NADPH), the rate of disappearance of the parent compound can be measured over time to determine its intrinsic clearance. researchgate.net

Hepatocytes, which are whole liver cells, provide a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, as well as active uptake and efflux transporters. nih.gov These assays offer a more complete picture of a compound's hepatic metabolism. nih.gov

There is no publicly available data on the metabolic stability of this compound in either human liver microsomes or hepatocytes.

Table 3: Metabolic Stability of this compound

In Vitro System Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Human No data available No data available
Rat No data available No data available
Hepatocytes Human No data available No data available

In Vitro Transporter Interactions (Efflux and Uptake Transporters)

Drug transporters play a critical role in the absorption, distribution, and elimination of many drugs. Key efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can limit the oral bioavailability and tissue penetration of their substrates. nih.gov Conversely, uptake transporters, such as the Organic Anion Transporting Polypeptides (OATPs) in the liver, facilitate the entry of drugs into cells for metabolism and clearance. nih.govmdpi.com

In vitro assays using cell lines that overexpress specific transporters are used to determine if a compound is a substrate or inhibitor of these transporters. nih.govmdpi.com Identifying such interactions is important for predicting potential drug-drug interactions and understanding the mechanisms of drug disposition.

No studies have been published to date that characterize the interaction of this compound with key efflux or uptake transporters.

Table 4: In Vitro Transporter Interaction Profile of this compound

Transporter Interaction Type Result (e.g., IC₅₀, Km, Efflux Ratio)
P-glycoprotein (P-gp) Substrate/Inhibitor No data available
BCRP Substrate/Inhibitor No data available
OATP1B1 Substrate/Inhibitor No data available

| OATP1B3 | Substrate/Inhibitor | No data available |

Metabolite Identification and Profiling (In Vitro)

Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and for identifying any potentially active or toxic metabolites.

Elucidation of Major Metabolites Formed in In Vitro Systems

In vitro systems, such as human liver microsomes and hepatocytes, are incubated with the parent compound to generate metabolites. nih.gov These metabolites are then identified and structurally characterized using advanced analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This process helps to map the primary metabolic routes, such as oxidation, reduction, hydrolysis (Phase I), and conjugation with molecules like glucuronic acid or sulfate (B86663) (Phase II).

The metabolic profile of this compound, including its major in vitro metabolites, has not been reported in the scientific literature.

Table 5: Major In Vitro Metabolites of this compound

In Vitro System Metabolite ID Proposed Biotransformation
Human Liver Microsomes No data available No data available

| Human Hepatocytes | No data available | No data available |

Identification of Metabolic Pathways and Enzymes Involved in Biotransformation

The biotransformation of xenobiotics is a critical determinant of their pharmacokinetic profile and pharmacological activity. For this compound, two primary metabolic pathways are predicted based on its chemical structure: nitroreduction and oxidation, followed by Phase II conjugation reactions.

The nitroaromatic group is susceptible to reduction, a process often catalyzed by nitroreductases present in various tissues, including the liver, and by gut microbiota. nih.gov This reduction can proceed through a series of intermediates to form the corresponding amino derivative. Concurrently, the phthalazinone core and the nitro group can undergo oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. researchgate.netnih.gov Following these initial transformations, the resulting metabolites are likely to be conjugated with endogenous molecules such as glucuronic acid or sulfate to enhance their water solubility and facilitate excretion.

Predicted Metabolic Pathways of this compound

Pathway Key Enzymes Predicted Metabolites Significance
NitroreductionNitroreductases (e.g., in liver microsomes and gut microbiota)7-amino-1(2H)-phthalazinethioneFormation of a potentially pharmacologically active or inactive metabolite.
OxidationCytochrome P450 (e.g., CYP1A2, CYP2D6, CYP3A4)Hydroxylated derivatives, N-oxidesBioactivation or detoxification. rsc.org
ConjugationUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Glucuronide and sulfate conjugatesIncreased water solubility for excretion.

This table presents predicted metabolic pathways based on the chemical structure of this compound and known metabolic routes of similar compounds. Specific metabolites and enzyme kinetics would require experimental validation.

Mechanistic Pharmacodynamic Investigations (Cellular and Biochemical)

Understanding the molecular mechanisms underlying the pharmacological effects of this compound is crucial for its development as a therapeutic agent. The following sections describe investigational approaches to elucidate its target engagement, impact on cellular pathways, and dose-response relationships.

Target Engagement Studies (e.g., Cellular Thermal Shift Assay, Pull-down Assays)

To identify the direct molecular targets of this compound within a cellular context, advanced techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed. springernature.comnih.gov CETSA measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement in intact cells. nih.govresearchgate.net

Hypothetical CETSA Data for a Putative Target of this compound

Temperature (°C) Relative Amount of Soluble Target Protein (Vehicle Control) Relative Amount of Soluble Target Protein (with this compound)
371.001.00
450.950.98
500.820.95
550.650.90
600.400.82
650.210.65
700.100.45

This is a hypothetical data table illustrating the expected outcome of a CETSA experiment where this compound stabilizes its target protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control. The actual target and thermal shift would need to be determined experimentally.

Pull-down assays using a tagged version of the compound or affinity chromatography could also be utilized to isolate binding partners from cell lysates, which can then be identified by mass spectrometry.

Pathway Analysis Using Omics Technologies (e.g., Proteomics, Metabolomics in Cell Lines)

To gain a comprehensive understanding of the cellular response to this compound, "omics" technologies are invaluable. Proteomics analysis, for instance, can reveal changes in the expression levels of thousands of proteins following treatment, highlighting the cellular pathways that are modulated. researchgate.netyoutube.com

Hypothetical Proteomics Data: Top 5 Upregulated and Downregulated Proteins in a Cancer Cell Line Treated with this compound

Protein Fold Change Associated Pathway
Upregulated
Protein A+3.5Apoptosis
Protein B+2.8DNA Damage Response
Protein C+2.5Oxidative Stress
Protein D+2.2Cell Cycle Regulation
Protein E+2.0Inflammation
Downregulated
Protein F-4.2Cell Proliferation
Protein G-3.1Angiogenesis
Protein H-2.7Metastasis
Protein I-2.4Cell Adhesion
Protein J-2.1Survival Signaling

This table presents hypothetical proteomics data, suggesting that this compound may induce apoptosis and inhibit cell proliferation in cancer cells. The actual protein changes and affected pathways would need to be determined through experimentation.

Metabolomics studies can complement this by identifying alterations in small molecule metabolites, providing a functional readout of the enzymatic and signaling pathway perturbations induced by the compound.

Dose-Response Relationships in Cellular Models and Biochemical Assays

Establishing a clear dose-response relationship is fundamental to characterizing the potency and efficacy of this compound. This is typically achieved by treating cancer cell lines with a range of concentrations of the compound and measuring a relevant biological endpoint, such as cell viability or a specific enzymatic activity. researchgate.netresearchgate.net

Hypothetical Dose-Response Data for this compound in a Human Cancer Cell Line

Concentration (µM) Cell Viability (%)
0.0198
0.192
175
551
1023
258
502

This hypothetical data demonstrates a dose-dependent cytotoxic effect of this compound on a cancer cell line. The half-maximal inhibitory concentration (IC50) can be calculated from such a curve, providing a key measure of the compound's potency. The actual IC50 value would be specific to the cell line and experimental conditions.

Biochemical assays using purified enzymes or proteins identified as potential targets can further dissect the direct inhibitory or activating effects of the compound and determine its potency in a cell-free system.

Emerging Applications and Interdisciplinary Research with 7 Nitro 1 2h Phthalazinethione

Applications in Materials Science

The unique combination of a rigid heterocyclic core, a thioamide group, and a nitro substituent makes 7-nitro-1(2H)-phthalazinethione an intriguing candidate for advanced materials. The interplay between these functional groups can give rise to novel optical, electronic, and protective properties.

Development as Fluorescent Probes and Sensors

The design of fluorescent probes often relies on molecules with an intramolecular charge transfer (ICT) character. mdpi.com Phthalazinone derivatives, which are structurally similar to this compound, have been successfully designed as optical probes for one- and two-photon fluorescence microscopy imaging. nih.gov The strategy involves coupling electron-donating groups to a phthalazinone core, which acts as an electron acceptor, creating a "push-pull" system that is often fluorescent. nih.gov

In this compound, the potent electron-withdrawing nature of the nitro group combined with the conjugated phthalazine (B143731) system could facilitate ICT upon photoexcitation, a key mechanism for fluorescence. The thione group (C=S) can also influence the photophysical properties, potentially leading to distinct spectral characteristics compared to its oxygen-based analogue (phthalazinone). While direct studies on this compound as a fluorescent probe are not extensively documented, related phthalazine derivatives have been investigated as nanosheet-based fluorescent sensors for the detection of metal ions like Cr⁶⁺ and Mn⁷⁺. researchgate.net This suggests that the phthalazine scaffold is a viable platform for developing chemosensors.

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Heterocyclic compounds form a cornerstone of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, serving as emitters, hosts, or charge-transporting materials. researchgate.net Phenothiazine, a sulfur-and-nitrogen-containing heterocycle, is widely studied for its unique optical and electronic properties and has been incorporated into various optoelectronic applications. researchgate.net

Although specific research detailing the use of this compound in OLEDs is scarce, its molecular structure possesses features relevant to this field. The aromatic, rigid nature of the phthalazine core provides thermal stability, while the heteroatoms could play a role in charge transport. The nitro-substitution can tune the electron affinity and energy levels of the molecule, which is a critical aspect of designing materials for the various layers within an OLED device. Further research would be needed to synthesize and characterize its electroluminescent properties to ascertain its suitability for such applications.

Use as Corrosion Inhibitors for Metals

The most promising application for this compound, based on its structure, is as a corrosion inhibitor for metals, particularly steel in acidic environments. The effectiveness of organic corrosion inhibitors typically stems from their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of heteroatoms (like nitrogen, sulfur, and oxygen) with lone pairs of electrons and π-electrons in aromatic rings. nih.govnih.gov

This compound is well-equipped for this role:

Heteroatoms: It contains multiple nitrogen atoms and a sulfur atom, all of which can act as active centers for adsorption onto a metal surface. nih.gov

π-Electrons: The fused aromatic rings provide a source of π-electrons that can interact with the vacant d-orbitals of iron.

Electron Density: The electron-withdrawing nitro group modifies the electron density across the molecule, which can influence the strength and mechanism of its adsorption.

Studies on related heterocyclic compounds have demonstrated high inhibition efficiencies. For instance, derivatives of theophylline (B1681296) containing triazole moieties have shown efficiencies around 90%, while certain phenyl phthalimide (B116566) derivatives also act as effective corrosion inhibitors for carbon steel. nih.govnih.gov The adsorption of these molecules is often described by models such as the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. nih.gov

Inhibitor ClassMetal/MediumMax. Inhibition Efficiency (%)Reference
Phenyl Phthalimide DerivativesCarbon Steel / H₂SO₄>90% (Theoretical) nih.gov
Theophylline-Triazole DerivativesAPI 5L X52 Steel / HCl~90% nih.gov
Phthalocyanine (B1677752) DerivativesAluminum / HClGood (Mixed-Type) researchgate.net

This table presents data for structurally related compounds to illustrate the potential of heterocyclic molecules as corrosion inhibitors.

Application in Polymer Chemistry and Functional Materials

The role of this compound in polymer chemistry is a nascent area of investigation. However, its structure suggests several hypothetical applications. It could potentially serve as a functional monomer. The phthalazine ring could be incorporated into a polymer backbone to create materials with high thermal stability and specific optoelectronic properties. The thione and nitro groups would be pendant functionalities that could be used for post-polymerization modification or to impart specific properties like metal-ion binding or enhanced refractive index to the final material.

Analytical Chemistry Applications

In analytical chemistry, reagents that can selectively react with analytes to produce a measurable signal are of high value. The structure of this compound suggests its utility as a chelating agent for the detection of metal ions.

Reagent for Metal Ion Complexation and Spectrophotometric Detection

Spectrophotometry is a common analytical technique that relies on the absorption of light by a colored compound. Many metal ions are colorless in solution, but they can form intensely colored complexes with organic ligands, allowing for their quantification. The nitrogen and sulfur atoms within the this compound molecule are potential donor atoms that can coordinate with transition metal ions to form stable chelate complexes.

The formation of such a complex would likely alter the electronic structure of the molecule, leading to a shift in its absorption spectrum, often into the visible region. This color-forming reaction could serve as the basis for a spectrophotometric method for determining the concentration of specific metal ions. The selectivity of the reagent for different metal ions would depend on factors like the stereochemistry of the binding pocket and the electronic properties of the molecule, which are influenced by the nitro group. Derivatizing agents containing nitro groups and heteroatoms, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are widely used to react with analytes to make them easily detectable by spectrophotometry. semanticscholar.org

Research on this compound and its applications remains largely unexplored in publicly available scientific literature.

Despite a thorough search of chemical databases and scholarly articles, specific research detailing the use of the chemical compound this compound in chromatography, agrochemical development, and catalysis is not available.

While the existence of this compound is confirmed with a registered CAS number of 89898-87-3, dedicated studies on its practical applications in the specified fields appear to be non-existent in the public domain. guidechem.com

General research on related compound classes offers some context, but no direct evidence pertains to this compound itself. For instance, various phthalazinone derivatives, which share a core structural similarity but differ in the functional group at the 1-position, have been investigated for a range of biological activities, including potential antifungal and herbicidal properties. osf.ioresearchgate.netresearchgate.net Similarly, the broader category of thione-containing compounds has been explored for its utility in organocatalysis and as ligands in transition metal catalysis. uni-muenchen.deresearchgate.net

However, it is crucial to note that such findings on related structures cannot be directly extrapolated to predict the specific behavior or efficacy of this compound. The precise arrangement of the nitro group and the thione functional group on the phthalazine scaffold would impart unique chemical and physical properties that would need to be experimentally determined.

Consequently, without dedicated research on this compound, it is not possible to provide scientifically accurate information regarding its potential as a stationary or mobile phase additive in chromatography, its efficacy as a herbicide or fungicide, or its applications in organic or transition metal catalysis. The development of data tables and detailed research findings as requested is therefore not feasible based on the currently accessible scientific literature.

Future Perspectives and Research Trajectories for 7 Nitro 1 2h Phthalazinethione

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

There is no available information on the use of artificial intelligence (AI) or machine learning (ML) in the design, discovery, or optimization of 7-nitro-1(2H)-phthalazinethione or its analogues. In the broader field of drug discovery, AI and ML are instrumental in predicting compound activity, identifying potential off-target effects, and optimizing molecular structures for enhanced efficacy and safety. Future research on this compound could potentially leverage these computational tools.

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

Current literature does not specify the biological targets of this compound, nor does it link the compound to any specific therapeutic areas. The initial stages of drug development for a novel compound would typically involve screening it against a wide array of biological targets to identify its mechanism of action and potential therapeutic applications.

Development of Advanced Drug Delivery Systems for Targeted Efficacy (e.g., Nanoformulations, Prodrugs)

There is no published research on the development of nanoformulations, prodrugs, or other advanced drug delivery systems for this compound. Such delivery systems are often designed to improve a compound's solubility, stability, and biodistribution, and to enable targeted delivery to specific tissues or cells. The suitability of this compound for such formulations remains to be investigated.

Challenges and Opportunities in Scale-Up Synthesis and Sustainable Production

Details regarding the scale-up synthesis and potential for sustainable production of this compound are not available in the current body of scientific literature. The challenges and opportunities would be contingent on the specific synthetic route employed, the cost and availability of starting materials, and the environmental impact of the chemical processes involved.

Prospects for Interdisciplinary Collaborations and Translational Research Initiatives

As there is no established biological activity or therapeutic potential for this compound, there are no documented interdisciplinary collaborations or translational research initiatives centered on this compound. Future discovery of a significant biological effect would be a prerequisite for the formation of such research efforts, which would likely involve chemists, biologists, pharmacologists, and clinicians.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-nitro-1(2H)-phthalazinethione?

  • Methodological Answer : The compound can be synthesized via cyclization of nitro-substituted benzoic acid derivatives. For instance, Atkinson et al. (1956) synthesized related phthalazinones by condensing 2-formyl-5-nitrobenzoic acid with hydrazine, followed by thiolation using phosphorus pentasulfide (P₄S₁₀). Key challenges include controlling nitro-group stability under reducing conditions and ensuring regioselectivity. Reaction optimization via temperature modulation (80–120°C) and solvent selection (e.g., ethanol or DMF) is critical. Elemental analysis (C: 39.06%, H: 4.39%, N: 5.02%) validates purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms thione (C=S stretch at ~1200–1250 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) groups.
  • NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm), while ¹³C NMR distinguishes carbonyl (C=O at ~160 ppm) and thione (C=S at ~180 ppm).
  • Elemental Analysis : Discrepancies in C/N ratios (e.g., found vs. calculated: C: 38.54% vs. 39.06% in uranyl complexes) highlight the need for stoichiometric validation .
  • Mass Spectrometry : ESI-MS confirms molecular weight (191.144 g/mol) and fragmentation patterns .

Q. What are the pharmacological applications of this compound in preclinical research?

  • Methodological Answer : The compound is a precursor for anti-tumor and anti-viral agents. Derivatives like 5-nitro-1(2H)-isoquinolinone exhibit activity against tumorigenic pathways. Researchers should use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and enzyme inhibition studies (e.g., topoisomerase II) to evaluate mechanisms. Dose-response curves and IC₅₀ values must account for nitro-group redox activity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution, identifying electrophilic sites at C-3 and C-6 due to nitro-group conjugation. Fukui indices and Molecular Electrostatic Potential (MEP) maps guide regioselectivity predictions. Experimental validation via trapping intermediates (e.g., thiol adducts) using LC-MS is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity) or impurity profiles. Solutions include:

  • Orthogonal Bioassays : Compare enzymatic (e.g., kinase inhibition) vs. cell-based (e.g., apoptosis) assays.
  • HPLC-MS Purity Checks : Ensure >95% purity to exclude confounding byproducts.
  • Meta-Analysis : Cross-reference SAR data from structurally analogous nitro-heterocycles (e.g., nitro-benzodiazepines) .

Q. How does the crystal packing of this compound derivatives influence their solid-state reactivity?

  • Methodological Answer : X-ray diffraction reveals intermolecular interactions (π-π stacking, hydrogen bonds) that stabilize planar conformations. For example, nitro-thione derivatives exhibit enhanced photostability due to tight packing. Thermal analysis (DSC/TGA) correlates lattice energy with decomposition pathways (e.g., nitro-group elimination at >200°C). Co-crystallization with uranyl ions (e.g., [UO₂(phthalazinone)₂(NO₃)₂]) alters reactivity via coordination geometry .

Q. What experimental designs mitigate analytical challenges in quantifying this compound degradation products?

  • Methodological Answer :

  • Stability Studies : Use accelerated degradation (40°C/75% RH) with LC-UV monitoring.
  • Isotope Dilution : Spike samples with deuterated analogs (e.g., D₃-7-nitro-phthalazinethione) for precise quantification via LC-MS/MS.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to predict shelf-life under varying pH and solvent conditions .

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